![molecular formula C15H19N3O4S B4963979 4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4963979.png)
4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone
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Description
4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinoxalinone is a compound with potential applications in medicinal chemistry due to its structure and properties. It belongs to a class of compounds known as quinolinones, which have attracted interest for their diverse biological activities.
Synthesis Analysis
The synthesis of similar quinolinone derivatives involves multi-component reactions and can include the use of piperidine as a catalyst (Moghaddam‐manesh et al., 2020). These processes can involve different starting materials and reaction conditions, leading to a variety of quinolinone derivatives with distinct properties.
Molecular Structure Analysis
The molecular structure of quinolinone derivatives, including those related to the compound , can be characterized using techniques like single-crystal X-ray diffraction, FT-IR, 1H-NMR, 13C-NMR, and LCMS. These methods provide insights into the molecular conformation and intermolecular interactions (Desai et al., 2017).
Chemical Reactions and Properties
Quinolinone derivatives can participate in a variety of chemical reactions, depending on their functional groups. These reactions can include couplings, substitutions, and rearrangements. The presence of a sulfonyl group and a piperidinyl moiety in the molecule can influence its reactivity and interaction with other molecules (Connor et al., 1978).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(1-methylsulfonylpiperidine-4-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)17-8-6-11(7-9-17)15(20)18-10-14(19)16-12-4-2-3-5-13(12)18/h2-5,11H,6-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVPXWXJGRMOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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